molecular formula C21H19NO4 B2516249 8-allyl-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 325802-66-2

8-allyl-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2516249
CAS No.: 325802-66-2
M. Wt: 349.386
InChI Key: RGUHFLDAWIFKDY-UHFFFAOYSA-N
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Description

8-allyl-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromene (coumarin) core substituted with an allyl group at the 8-position and a 4-ethoxyphenyl carboxamide moiety at the 3-position.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-3-6-14-7-5-8-15-13-18(21(24)26-19(14)15)20(23)22-16-9-11-17(12-10-16)25-4-2/h3,5,7-13H,1,4,6H2,2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUHFLDAWIFKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-allyl-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its diverse biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C18H19NO4C_{18}H_{19}NO_4. The structural features include:

  • Chromene Core : A fused benzopyran structure that is characteristic of many bioactive compounds.
  • Allyl Group : Contributes to the compound's reactivity and potential interaction with biological targets.
  • Ethoxyphenyl Substituent : Enhances lipophilicity and may influence binding affinity to target proteins.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives containing the chromene structure have shown potent free radical scavenging activity, as demonstrated in studies measuring DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging capabilities.

CompoundDPPH IC50 (µM)
This compoundTBD
Other Chromene Derivative10 - 50

Anticancer Activity

The compound has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-231). The mechanism appears to involve tubulin destabilization, leading to cell cycle arrest in the G2/M phase.

Case Study: MCF-7 Cell Line

A recent study reported that derivatives of chromene exhibited IC50 values in the range of 10–33 nM against MCF-7 cells, indicating strong anticancer potential.

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Compounds with similar structures have shown selective inhibition of MAO-A and MAO-B, which are relevant for treating neurological disorders such as depression and Parkinson's disease.

Enzyme TypeIC50 (µM)Reference
MAO-ATBD
MAO-BTBD

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups in the structure allows for effective scavenging of free radicals.
  • Tubulin Interaction : The compound disrupts microtubule dynamics by binding to the colchicine site on tubulin, inhibiting polymerization.
  • Enzyme Binding : Docking studies suggest strong interactions with active sites of MAO enzymes, indicating potential for selective inhibition.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly impacts solubility, melting point, and crystalline stability. Key comparisons include:

Table 1: Substituent-Driven Properties
Compound Name Substituent Electronic Nature Melting Point Solubility
8-allyl-N-(4-ethoxyphenyl)-... (Target) 4-ethoxy Electron-donating Not reported Moderate*
8-allyl-N-(4-fluorophenyl)-... 4-fluoro Electron-withdrawing Not reported Low*
8-allyl-N-(4-nitrophenyl)-... 4-nitro Strongly electron-withdrawing Not reported Very low*
N-(4-Methoxyphenethyl)-2-oxo-... 4-methoxy (phenethyl) Electron-donating Not reported Moderate*

*Inferred from substituent polarity: Ethoxy and methoxy groups enhance solubility in polar solvents compared to nitro/fluoro groups.

Spectral Characteristics (NMR and MS)

The ¹H-NMR profiles of coumarin derivatives show distinct shifts in aliphatic (δ1.2–1.3) and aromatic (δ6.1–8.0) regions, as seen in flavonoid-type analogs . For the target compound:

  • Allyl group : Expected doublet/triplet signals near δ5.0–6.0 for allylic protons.
  • Ethoxy group : A triplet at δ1.3–1.5 (CH₃) and quartet at δ3.9–4.1 (OCH₂) .
    In contrast, analogs like 8-allyl-N-(4-fluorophenyl)-... would exhibit deshielded aromatic protons (δ7.5–8.0) due to the electronegative fluorine .
Table 2: Comparative NMR Shifts
Compound Name Key NMR Features (δ)
Target (4-ethoxy) δ1.3 (CH₃), δ4.0 (OCH₂), δ6.1–8.0 (aromatic)
4-Fluoro analog δ7.5–8.0 (fluorophenyl), δ5.0–6.0 (allyl)
4-Nitro analog δ8.1–8.3 (nitrophenyl), δ5.0–6.0 (allyl)

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